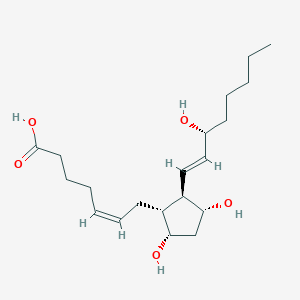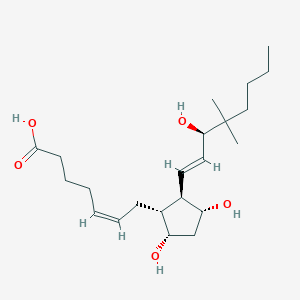
5-Chloro-2,4,6-trifluoroisophthalonitrile
Vue d'ensemble
Description
5-Chloro-2,4,6-trifluoroisophthalonitrile is a chemical compound with the molecular formula C8ClF3N2 . It is used as a starting material in various syntheses .
Synthesis Analysis
5-Chloro-2,4,6-trifluoropyrimidine can be used as a starting material to synthesize 4-azido-5-chloro-2,6-difluoro-pyrimidine by azidation reaction with sodium azide . It can also be used to synthesize 5-chloro triphenoxy pyrimidine by reacting with tetraphenoxysilane in the presence of tetra butyl ammonium fluoride (TBAF) .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4,6-trifluoroisophthalonitrile is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
5-Chloro-2,4,6-trifluoropyrimidine can react with a small range of nitrogen-centered nucleophiles. The reactions result in mixtures of products arising from nucleophilic aromatic substitution processes .Physical And Chemical Properties Analysis
5-Chloro-2,4,6-trifluoroisophthalonitrile has a molecular weight of 216.547 Da .Applications De Recherche Scientifique
Synthesis and Characterization
5-Chloro-2,4,6-trifluoroisophthalonitrile has been synthesized and characterized in various studies. For instance, it was prepared through a fluoration exchange reaction with a yield of 81% (M. De, 2001). Additionally, an improved synthesis method was developed, resulting in a product with 99.0% purity and 60.0% yield (Lin Jun, 2008).
Chiral Recognition and Resolution
In chiral recognition research, 5-Chloro-2,4,6-trifluoroisophthalonitrile played a role in the synthesis and study of racemic triangular supramolecular hosts. These hosts showed chiral recognition and were used for the resolution of diastereomers through fractional crystallization (Mimassi et al., 2004).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of 5-Chloro-2,4,6-trifluoroisophthalonitrile derivatives were investigated. Novel peripherally substituted phthalocyanines were synthesized, and their potential for photodynamic therapy (PDT) applications was evaluated (Demirbaş et al., 2017).
Environmental Degradation
In environmental studies, chlorothalonil, which is structurally related to 5-Chloro-2,4,6-trifluoroisophthalonitrile, was found to undergo biotransformation by gastrointestinal microflora. This study provided insights into the metabolic pathways of chlorothalonil in different species (Hillenweck et al., 1997).
Chemical Bonding and Molecular Structure
Research on molecular structures involved 5-Chloro-2,4,6-trifluoroisophthalonitrile in the study of chlorine K-edge X-ray absorption spectroscopy. This study helped determine the covalency in M-Cl bonding in different metal complexes, providing valuable insights into the electronic structures of these complexes (Minasian et al., 2012).
Catalytic and Synthetic Applications
The compound was also used in catalytic and synthetic applications, such as in the study of catalytic C-C coupling reactions at nickel by C-F activation, highlighting the role of highly reactive fluoro complexes (Steffen et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF3N2/c9-5-7(11)3(1-13)6(10)4(2-14)8(5)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKXRWNDORMHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)Cl)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474566 | |
| Record name | 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4,6-trifluoroisophthalonitrile | |
CAS RN |
1897-50-3 | |
| Record name | 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2,4,6-trifluoroisophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)










